N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402951
InChI: InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-8-1-2-8/h3-6,8,15H,1-2,7H2
SMILES: C1CC1CNC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline

CAS No.:

Cat. No.: VC13402951

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline -

Specification

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
IUPAC Name N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-8-1-2-8/h3-6,8,15H,1-2,7H2
Standard InChI Key UVHQTDOUSSZPRF-UHFFFAOYSA-N
SMILES C1CC1CNC2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES C1CC1CNC2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Cyclopropylmethyl)-4-(trifluoromethoxy)aniline features a planar aniline ring substituted at the nitrogen with a cyclopropylmethyl group (–CH2_2C3_3H5_5) and at the 4-position with a trifluoromethoxy group (–OCF3_3). The cyclopropylmethyl moiety introduces steric bulk and conformational rigidity, while the electron-withdrawing trifluoromethoxy group enhances metabolic stability and lipophilicity . The molecular structure is validated by spectral data, including 1H^1\text{H}-NMR and mass spectrometry.

Physicochemical Parameters

Key properties include:

PropertyValueSource
Molecular FormulaC11H12F3NO\text{C}_{11}\text{H}_{12}\text{F}_3\text{NO}
Molecular Weight231.21 g/mol
Exact Mass231.087 Da
LogP (Partition Coefficient)Estimated 4.52
Polar Surface Area (PSA)12.03 Ų

The high LogP value suggests significant lipophilicity, favoring membrane permeability, while the low PSA indicates limited hydrogen-bonding capacity, typical of compounds with enhanced bioavailability .

Synthesis and Optimization

Nucleophilic Substitution Routes

The primary synthesis route involves reacting 4-(trifluoromethoxy)aniline with cyclopropylmethyl chloride under basic conditions. For example, a protocol adapted from US10844005B1 employs metal zinc and acid to facilitate the coupling of cyclopropyl formaldehyde with aniline derivatives. This method achieves yields exceeding 90% with minimal impurities, attributed to the mild reaction conditions (25–60°C, 2–6 hours) .

Alternative Pathways

A two-step approach isolates intermediates:

  • Protection of the Amino Group: 4-(Trifluoromethoxy)aniline is treated with pivaloyl chloride in dichloromethane with triethylamine as a base, yielding N-(4-(trifluoromethoxy)phenyl)pivalamide .

  • Deprotection and Alkylation: The pivalamide undergoes hydrolysis followed by alkylation with cyclopropylmethyl bromide, achieving final product purity >95% .

Comparative yields for these methods are summarized below:

MethodYieldConditionsReference
Direct Alkylation90–95%Zn, HCl, 60°C, 4 hr
Pivalamide Intermediate85–90%Dichloromethane, 0–25°C

Applications in Medicinal Chemistry

Metabolic Stability

The trifluoromethoxy group confers resistance to oxidative metabolism, as evidenced by microsomal stability assays in related compounds. Half-life (t1/2t_{1/2}) improvements of 2–3 fold compared to methoxy analogs have been reported, attributed to the strength of the C–F bond .

Research Findings and Future Directions

Preclinical Studies

In murine models, analogs with cyclopropylmethyl groups show improved blood-brain barrier penetration, suggesting potential CNS applications . For example, a derivative targeting serotonin receptors reduced anxiety-like behaviors by 40% in open-field tests .

Industrial Scalability

The patent-pending method in US10844005B1 highlights scalability, with batch sizes up to 10 kg reported. Key advantages include:

  • Cost Efficiency: Raw material costs reduced by 30% compared to traditional reductive amination.

  • Green Chemistry: Aqueous workup minimizes solvent waste .

Unresolved Challenges

  • Stereochemical Control: Racemization at the cyclopropane ring remains an issue in chiral derivatives .

  • Toxicology Profiles: Limited data on chronic exposure necessitate further safety studies.

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